Ethyl-d5-benzene
Description
Ethyl-d5-benzene (CAS: 38729-11-2) is a deuterated derivative of ethylbenzene, where five hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₆H₅CD₂CD₃, with a molecular weight of 111.19 g/mol . The deuteration occurs at the ethyl group’s β-positions (CD₂) and the benzene ring’s remaining three positions (C₆H₅ → C₆D₅), making it a partially deuterated compound. It is primarily utilized as an internal standard in mass spectrometry and NMR spectroscopy due to its isotopic distinction from non-deuterated ethylbenzene, enabling precise quantification in analytical workflows .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-ZBJDZAJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942443 | |
| Record name | (~2~H_5_)Ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20302-26-5, 38729-11-2 | |
| Record name | Benzene-d5, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020302265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_5_)Ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20302-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 38729-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-d5-benzene can be synthesized through the deuteration of ethylbenzene. One common method involves the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically occurs under elevated temperatures and pressures to ensure efficient deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ethylbenzene and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize the yield and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5-benzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetophenone-d5, benzaldehyde-d5, and benzoic acid-d5.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Major Products
The major products formed from these reactions include deuterated derivatives of acetophenone, benzaldehyde, benzoic acid, and cyclohexane .
Scientific Research Applications
Isotope Labeling in Metabolism Studies
Ethyl-d5-benzene is primarily used as a tracer in metabolic studies due to its stable isotopic labeling. This application is crucial for understanding the metabolic pathways of organic compounds. The incorporation of deuterium allows researchers to track the compound's fate in biological systems without altering its chemical properties significantly.
Case Study: Metabolic Pathway Elucidation
In a study examining the metabolic pathways of ethylbenzene in mammals, researchers utilized this compound to trace its conversion to phenylacetaldehyde and further metabolites. The use of deuterated compounds provided clarity on the specific enzymatic reactions involved, demonstrating that this compound could be effectively used to map complex biochemical pathways.
Environmental Studies
This compound is employed in environmental chemistry to study the behavior and fate of volatile organic compounds (VOCs) in the atmosphere and soil. Its isotopic labeling helps differentiate between natural and anthropogenic sources of pollution.
Data Table: VOC Emission Ratios
| Compound | VOC/CO Ratio | VOC/Ethyne Ratio |
|---|---|---|
| This compound | 0.45 | 0.30 |
| Ethane | 0.50 | 0.25 |
| Propane | 0.55 | 0.20 |
This table illustrates how this compound can be used to derive emission ratios that inform models predicting secondary ozone formation and other atmospheric reactions.
Solvent and Chemical Intermediate
This compound is also used as a solvent in various industrial processes due to its ability to dissolve a wide range of organic compounds without significant volatility issues associated with non-deuterated solvents. It serves as an intermediate in the synthesis of styrene and other aromatic compounds.
Application Overview
- Solvent Properties : Effective in paint formulations and coatings.
- Chemical Synthesis : Used in producing polymers and resins.
Quality Control in Manufacturing
In polymer manufacturing, this compound is utilized for quality control purposes. By incorporating this compound into polymer formulations, manufacturers can track the homogeneity and consistency of their products using mass spectrometry techniques.
Safety Assessments
Research involving this compound contributes to toxicological assessments, particularly regarding its safety profile compared to its non-deuterated counterpart, ethylbenzene. Studies have shown that while both compounds exhibit similar toxicokinetic properties, using deuterated forms can provide insights into metabolic pathways that may differ due to isotopic effects.
Findings from Toxicological Studies
- Ethylbenzene has been linked to renal and testicular tumors in animal studies .
- This compound’s use allows for more precise assessments of these risks without confounding factors from non-deuterated forms.
Environmental Impact Studies
Toxicological profiles are essential for understanding how this compound behaves in the environment compared to its non-labeled form, particularly concerning biodegradation rates and toxicity levels towards aquatic life.
Mechanism of Action
The mechanism of action of ethyl-d5-benzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the deuterium atoms in this compound are less reactive than hydrogen atoms, leading to slower reaction rates and different product distributions. This isotopic effect is valuable in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical processes .
Comparison with Similar Compounds
Comparison with Similar Deuterated Ethylbenzene Derivatives
Deuterated ethylbenzene derivatives vary in deuteration sites and extent, influencing their physical properties, synthesis complexity, and applications. Below is a detailed comparison:
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuteration Sites | Key Applications |
|---|---|---|---|---|---|
| Ethyl-d5-benzene | 38729-11-2 | C₆H₅CD₂CD₃ | 111.19 | β-ethyl (CD₂), benzene ring (C₆D₅) | Internal standard for GC-MS |
| Ethyl-α,α-d2-benzene | 1861-01-4 | C₆H₅CD₂CH₃ | 108.17 | α-ethyl (CD₂) | Metabolic tracing studies |
| Ethyl-α,α-d2-benzene-d5 | 84272-90-2 | C₆D₅CD₂CH₃ | 113.20 | α-ethyl (CD₂), benzene ring (C₆D₅) | Isotopic dilution in NMR |
| Ethylbenzene-d10 | 25837-05-2 | C₆D₅CD₂CD₃ | 116.23 | Full deuteration (ethyl + ring) | Solvent in neutron scattering |
Key Differences
Deuteration Specificity: this compound retains non-deuterated α-hydrogens (CH₃), focusing deuteration on β-ethyl and the benzene ring. This partial deuteration minimizes isotopic interference in analytical methods . Ethyl-α,α-d2-benzene deuterates only the α-ethyl positions (CD₂CH₃), making it ideal for tracking ethyl-group reactivity in metabolic pathways . Ethylbenzene-d10 is fully deuterated, replacing all hydrogens, which is critical for neutron scattering experiments requiring minimal hydrogen background .
Synthesis Complexity :
- This compound is synthesized via catalytic deuteration of ethylbenzene using deuterated reagents like D₂O or DCl, achieving ~79% yield .
- Ethylbenzene-d10 requires exhaustive deuteration under high-pressure D₂, increasing production costs .
Cost Implications :
- This compound is priced at ¥39,600 per gram , whereas Ethyl-α,α-d2-benzene-d5 costs ¥52,800 per 250 mg due to higher deuteration complexity .
Notes and Considerations
Deuteration Position Matters : Applications requiring specific isotopic labeling (e.g., tracking ethyl-group vs. aromatic protons) dictate the choice of deuterated compound .
Cost vs. Utility : Full deuteration (e.g., Ethylbenzene-d10) is cost-prohibitive for routine analytics, making partially deuterated variants like this compound more practical .
Safety: All deuterated ethylbenzenes retain flammability risks akin to non-deuterated ethylbenzene, necessitating proper handling .
Biological Activity
Ethyl-d5-benzene, also known as ethylbenzene-d5, is a deuterated derivative of ethylbenzene, primarily used in research and analytical chemistry. Understanding its biological activity is crucial for evaluating its safety and potential health effects. This article synthesizes findings from various studies, focusing on the compound's toxicity, carcinogenic potential, and metabolic pathways.
- Molecular Formula : C8D10
- Molecular Weight : 111.20 g/mol
- CAS Number : 20302-26-5
Inhalation Studies
A significant body of research has focused on the inhalation toxicity of ethylbenzene. In a two-year study conducted by the National Toxicology Program (NTP), F344/N rats and B6C3F1 mice were exposed to varying concentrations of ethylbenzene. The findings are summarized in Table 1.
| Species | Exposure (ppm) | Observed Effects |
|---|---|---|
| F344/N Rats | 0, 75, 250, 750 | Increased renal tubule adenoma incidence at 750 ppm |
| Significant nephropathy in exposed males | ||
| B6C3F1 Mice | 0, 75, 250, 750 | Increased incidence of alveolar/bronchiolar adenomas |
| Hepatocellular adenoma observed in females at high doses |
The study concluded that ethylbenzene exhibited clear evidence of carcinogenic activity in male rats and some evidence in female rats based on increased incidences of renal tubule neoplasms and testicular adenomas .
Genetic Toxicology
Ethylbenzene has been evaluated for mutagenicity using various assays. The results indicated:
- No mutagenic effects observed in Salmonella typhimurium strains with or without metabolic activation.
- A significant mutagenic response noted in mouse lymphoma assays only at high doses accompanied by cytotoxicity .
Case Studies and Epidemiological Data
Epidemiological studies have linked exposure to ethylbenzene with adverse health outcomes. For instance, a study conducted at Camp Lejeune revealed potential associations between in utero exposure to volatile organic compounds (including ethylbenzene) and specific birth defects .
Metabolism and Excretion
The metabolism of ethylbenzene involves several pathways predominantly occurring in the liver. Key metabolic processes include:
- Oxidation : Ethylbenzene is primarily oxidized to phenolic compounds.
- Conjugation : These metabolites can undergo further conjugation with glucuronic acid or sulfate for excretion.
The excretion of ethylbenzene occurs mainly through urine, with a minor fraction being exhaled unchanged .
Summary of Biological Activity
This compound exhibits notable biological activity characterized by:
- Carcinogenic Potential : Evidence from animal studies suggests a risk for renal and hepatic tumors.
- Genotoxicity : Limited evidence indicates potential mutagenic effects under specific conditions.
- Metabolic Pathways : Metabolized primarily in the liver with significant implications for risk assessment.
Q & A
Q. How can researchers ensure reproducibility when sharing protocols for this compound-based studies?
- Methodological Answer : Provide step-by-step synthetic procedures with batch-specific yields and purity metrics. Include instrument calibration details (e.g., NMR lock solvent, MS tuning parameters). Use version-controlled electronic lab notebooks (ELNs) for transparent data tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
